molecular formula C18H20N2O4S B2727732 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide CAS No. 900005-37-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide

Cat. No. B2727732
CAS RN: 900005-37-0
M. Wt: 360.43
InChI Key: VTSYAEMXAWRIEL-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of oleanolic acid and has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A series of compounds, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. These thiazole derivatives may offer valuable therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antimicrobial and Antifungal Activities

Another study synthesized 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide derivatives, which upon reaction with hydrazine, phenyl hydrazine, and 4-chlorophenylhydrazine, yielded pyrazole derivatives with significant antibacterial and antifungal activities. This research indicates the potential of these compounds as promising antimicrobials (Patel & Dhameliya, 2010).

Novel Antimicrobial Analogs

Further investigations have led to the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. These compounds exhibited enhanced activity against selected bacterial and fungal strains, underscoring the importance of the fluorine atom in the benzoyl group for antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Chemodivergent Annulations via C-H Activation

Research also delves into Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation. This process enables the sulfoxonium ylide to act as a carbene precursor under acid-controlled conditions, facilitating chemodivergent cyclizations and opening pathways for the creation of new compounds with potential therapeutic applications (Xu, Zheng, Yang, & Li, 2018).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-3-6-14(11-13)18(21)19-16-12-15(7-8-17(16)24-2)20-9-4-10-25(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYAEMXAWRIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide

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